

physical and chemical properties of 1-Octyn-3one, 1-phenyl-

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Compound of Interest

Compound Name: 1-Octyn-3-one, 1-phenyl
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An In-depth Technical Guide to 1-Phenyl-1-octyn-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-phenyl-1-octyn-3-one. Due to the limited availability of data for this specific compound, information from closely related analogs and general chemical principles for α,β -unsaturated ynones are referenced to provide a predictive profile.

Physical Properties

Quantitative data for 1-phenyl-1-octyn-3-one is not readily available in public databases. The following table summarizes key physical properties of structurally related compounds to provide an estimation.



Property	Value	Compound	Source
Molecular Formula	C14H16O	1-phenyl-1-octyn-3- one	-
Molecular Weight	200.28 g/mol	1-phenyl-1-octyn-3- one	-
Molecular Weight	204.31 g/mol	1-Phenyl-3-octanone	[1][2]
Molecular Weight	202.29 g/mol	1-Octyn-3-ol, 1- phenyl-	[3]
XLogP3	3.7	1-Phenyl-3-octanone	[1]
Boiling Point	Not available	-	-
Melting Point	Not available	-	-
Density	Not available	-	-
Solubility	Not available	-	-

Chemical Properties and Reactivity

1-phenyl-1-octyn-3-one is an α,β -unsaturated ynone, a class of compounds known for their versatile reactivity. The presence of the conjugated system, consisting of a phenyl group, an alkyne, and a ketone, confers unique electronic properties to the molecule.

Key Reactive Sites:

- Electrophilic Carbonyl Carbon: The carbonyl carbon is susceptible to nucleophilic attack, a characteristic reaction of ketones.
- Electrophilic β-Carbon: Due to conjugation, the β-carbon of the alkyne is also electrophilic and can undergo nucleophilic conjugate addition (Michael addition).
- Nucleophilic Alkyne: The triple bond can act as a nucleophile in reactions with strong electrophiles.

General Reactivity Profile:



- Nucleophilic Addition: Like other ketones, 1-phenyl-1-octyn-3-one is expected to undergo 1,2-addition of strong, non-basic nucleophiles such as Grignard reagents and organolithium compounds to the carbonyl group.
- Conjugate Addition: Softer nucleophiles, such as amines, thiols, and cuprates, are expected
 to favor 1,4-conjugate addition to the β-carbon of the alkyne. This is a common reaction
 pathway for α,β-unsaturated carbonyl compounds.[4]
- Cycloaddition Reactions: The electron-deficient alkyne can participate in various cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.
- Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride. The alkyne can be reduced to an alkene or alkane using catalytic hydrogenation.
- Reactions of α,β-Ynones: This class of compounds is known to undergo a variety of transformations, including conjugate additions, cycloadditions, and reductions.[5]

The following diagram illustrates the key reactive sites of 1-phenyl-1-octyn-3-one.

Caption: Key reactive sites of 1-phenyl-1-octyn-3-one.

Experimental Protocols

Specific, validated experimental protocols for the synthesis of 1-phenyl-1-octyn-3-one are not detailed in the available literature. However, a general and plausible synthetic approach can be derived from established methods for the synthesis of ynones.

Proposed Synthetic Pathway: Acylation of a Terminal Alkyne

A common method for the synthesis of ynones involves the coupling of a terminal alkyne with an acyl chloride or anhydride, often catalyzed by a transition metal complex.

Step 1: Preparation of Phenylacetylene (Commercially available)

Step 2: Acylation of Phenylacetylene with Hexanoyl Chloride

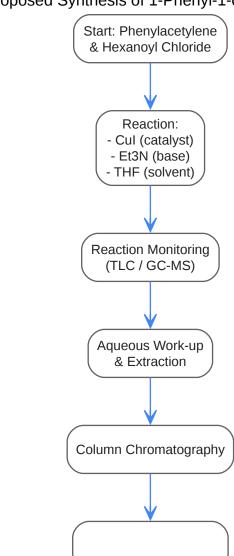
This reaction would likely be carried out in the presence of a copper(I) catalyst and a base.



- · Reactants: Phenylacetylene, Hexanoyl Chloride
- Catalyst: Copper(I) iodide (CuI)
- Base: A tertiary amine such as triethylamine (Et₃N)
- Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Procedure Outline:
 - Dissolve phenylacetylene and triethylamine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Add a catalytic amount of copper(I) iodide.
 - Cool the reaction mixture in an ice bath.
 - Add hexanoyl chloride dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
 - Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
 - Purify the crude product by column chromatography on silica gel.

The following flowchart illustrates this proposed synthetic workflow.





Proposed Synthesis of 1-Phenyl-1-octyn-3-one

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Caption: Proposed synthesis of 1-phenyl-1-octyn-3-one.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 1-phenyl-1-octyn-3-one has been found in the searched databases. However, characteristic spectral features can be predicted based



on its structure.

Expected Spectroscopic Features:

- ¹H NMR:
 - Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm).
 - Alkyl chain protons (multiplets, \sim 0.9-2.7 ppm). The methylene group adjacent to the carbonyl (α -protons) would be the most downfield of the alkyl signals.
- 13C NMR:
 - Carbonyl carbon (~180-190 ppm).
 - Alkynyl carbons (~80-100 ppm).
 - Aromatic carbons (~128-135 ppm).
 - Alkyl carbons (~14-40 ppm).
- IR Spectroscopy:
 - Strong C=O stretching vibration (~1640-1680 cm⁻¹).
 - C≡C stretching vibration (~2100-2200 cm⁻¹, may be weak or absent due to symmetry).
 - Aromatic C-H stretching (~3000-3100 cm⁻¹).
 - Aliphatic C-H stretching (~2850-3000 cm⁻¹).
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be expected at m/z = 200.
 - Characteristic fragmentation patterns would include cleavage at the carbonyl group and loss of alkyl fragments.



Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or any associated signaling pathways for 1-phenyl-1-octyn-3-one. The reactivity of α,β -unsaturated carbonyl compounds as Michael acceptors suggests a potential for covalent modification of biological nucleophiles, such as cysteine residues in proteins. However, any such activity is purely speculative without experimental evidence.

Conclusion

1-phenyl-1-octyn-3-one is a compound with interesting potential for synthetic chemistry due to its multiple reactive sites. While specific experimental data is currently lacking, its physical and chemical properties can be reasonably predicted based on the behavior of related compounds and the general principles of α,β -unsaturated ynone chemistry. Further research is required to fully characterize this molecule and explore its potential applications in areas such as medicinal chemistry and materials science. This guide provides a foundational understanding for researchers interested in pursuing studies on this and related compounds.

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